molecular formula C48H52N2P2 B6338449 (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE CAS No. 1224727-08-5

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE

Cat. No.: B6338449
CAS No.: 1224727-08-5
M. Wt: 718.9 g/mol
InChI Key: NREBRZNMKPGZHZ-ZYBCLOSLSA-N
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Description

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is a chiral ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to form stable complexes with transition metals, which are essential in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with 2-(di-p-tolylphosphino)benzyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

    Complexation: It forms stable complexes with transition metals such as palladium, rhodium, and platinum.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Complexation: Transition metal salts such as palladium acetate and rhodium chloride are used under inert conditions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted benzyl derivatives.

    Complexation: Metal-ligand complexes.

Scientific Research Applications

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is widely used in scientific research due to its versatility and effectiveness in catalysis. Some of its applications include:

    Chemistry: Used as a chiral ligand in asymmetric hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves the formation of a stable complex with a transition metal. This complex then acts as a catalyst in various reactions, facilitating the transformation of substrates into desired products. The chiral nature of the ligand allows for the selective formation of enantiomers, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE: The enantiomer of the compound , used in similar applications but with different stereochemical outcomes.

    2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl (rac-Tol-BINAP): Another chiral ligand used in asymmetric catalysis.

Uniqueness

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is unique due to its specific chiral configuration, which provides distinct selectivity in catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a versatile and valuable ligand in various fields of research and industry.

Properties

IUPAC Name

(1S,2S)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREBRZNMKPGZHZ-ZYBCLOSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@H]7CCCC[C@@H]7N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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